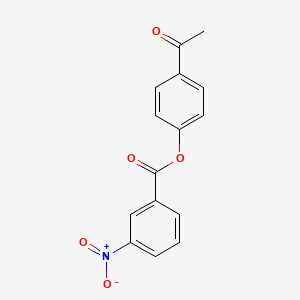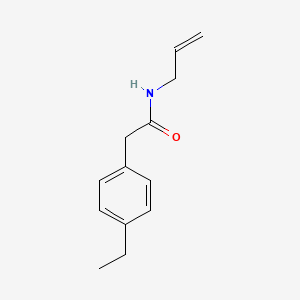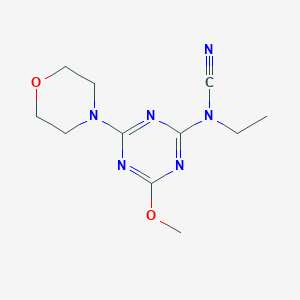![molecular formula C21H26N2O B5349008 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are both important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neurological disorders, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which could make it challenging to use in certain types of experiments.
未来方向
There are several potential future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for various neurological disorders, as mentioned earlier. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde with piperidine to form 2-(1-piperidinyl)toluene. This intermediate is then reacted with 4-bromobenzyl chloride to form 2-(2-methylphenyl)-N-(4-bromobenzyl)piperidine. Finally, this compound is reacted with acetic anhydride to form this compound.
科学研究应用
2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have a neuroprotective effect, which could make it a promising candidate for further study in this area.
属性
IUPAC Name |
2-(2-methylphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-7-3-4-8-19(17)15-21(24)22-20-11-9-18(10-12-20)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDOTGIKRNQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)

![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)